molecular formula C10H16O3 B2448168 (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2096988-66-6

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2448168
CAS No.: 2096988-66-6
M. Wt: 184.235
InChI Key: TZVSMPPJRSCITQ-SPJNRGJMSA-N
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Description

(1S,5R)-7-Hydroxybicyclo[331]nonane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Scientific Research Applications

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

Mode of Action

The mode of action of (1S,5R)-7-Hydroxybicyclo[33It is known that the compound is involved in the aerobic oxidation of numerous primary and secondary alcohols under oxygen balloon reaction conditions . This suggests that the compound may interact with its targets to facilitate oxidation reactions.

Biochemical Pathways

The specific biochemical pathways affected by (1S,5R)-7-Hydroxybicyclo[33The compound’s involvement in aerobic oxidation suggests that it may influence pathways related to oxidative stress and energy metabolism .

Result of Action

The molecular and cellular effects of (1S,5R)-7-Hydroxybicyclo[33Its role in the aerobic oxidation of alcohols suggests that it may influence cellular redox status .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-7-Hydroxybicyclo[33Given its role in aerobic oxidation, factors such as oxygen availability may potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific conditions. For example, the use of photoredox catalysts can facilitate the tandem cycloisomerization of 2-aminochalcone with bifunctional nucleophiles in the presence of visible light .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSMPPJRSCITQ-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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